tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-methylpiperidine with ethyl 3-oxopropanoate in the presence of a base, followed by protection of the amine group with tert-butyl chloroformate . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate include:
tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: This compound shares a similar structure but lacks the methyl group on the piperidine ring.
tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)tetrahydro-2H-pyridine-1-carboxylate: Another structurally related compound with a different ring system.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C16H27NO5 |
---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxopropanoyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO5/c1-6-21-13(19)11-12(18)16(5)7-9-17(10-8-16)14(20)22-15(2,3)4/h6-11H2,1-5H3 |
InChI Key |
GUFFSILKCCXKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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